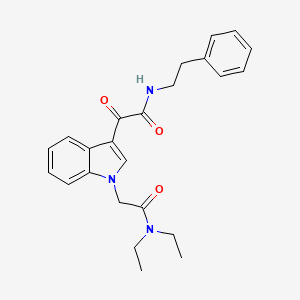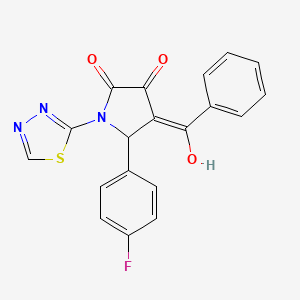
2-(3-Fluorophenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-1H-pyrrole is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
1. Synthesis and Characterization
A study by Murthy et al. (2017) demonstrated the synthesis of a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, and its characterization through various methods including X-ray diffraction, FT-IR, FT-Raman, and NMR. This research highlights the potential of such compounds in the field of organic chemistry and materials science (Murthy et al., 2017).
2. Directing Effect of Fluorine in Lithiation
Faigl et al. (1998) explored the lithiation of 1-(fluorophenyl)pyrroles, which showed a unique directing effect due to the presence of the fluorine atom. This study is significant for understanding the chemical behavior and reactivity of fluorophenyl pyrroles in organic synthesis (Faigl et al., 1998).
3. Potential in Non-Linear Optics
The first hyperpolarizability of a similar molecule was calculated by Murthy et al. (2017), suggesting a potential role in non-linear optics, an area vital for the development of new materials for optical technologies (Murthy et al., 2017).
4. Electrochromic Properties
Arslan et al. (2007) synthesized and studied a related compound, 1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole, for its electrochromic properties. Such studies are crucial for the development of advanced materials in electronics and display technologies (Arslan et al., 2007).
5. Anion Receptor Applications
Anzenbacher et al. (2000) described the use of 3,4-difluoro-1H-pyrrole in creating anion receptors with enhanced affinities, a finding relevant to the development of sensory applications in analytical chemistry (Anzenbacher et al., 2000).
6. Anticoccidial Activity
Qian et al. (2006) synthesized and evaluated various 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles as anticoccidial agents. Such research is vital for developing new drugs in veterinary medicine (Qian et al., 2006).
7. Anti-HIV-1 Activity
A study by Liu et al. (2016) focused on developing novel compounds resembling 2-(3-Fluorophenyl)-1H-pyrrole to inhibit HIV-1 integrase. This research is critical for advancing antiviral drug development (Liu et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAKSOSUYTVWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2699271.png)
![6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2699273.png)
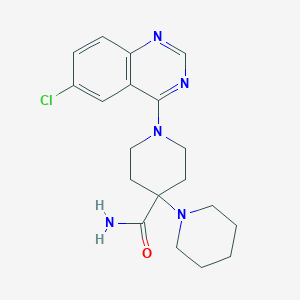
![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)

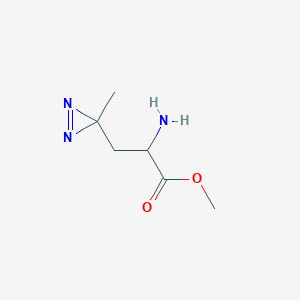
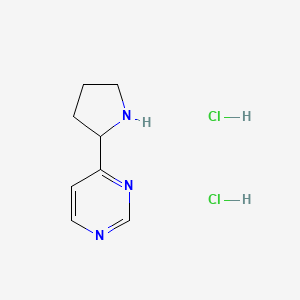

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2699283.png)

![N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide](/img/structure/B2699286.png)
![2-(3-butyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2699287.png)
